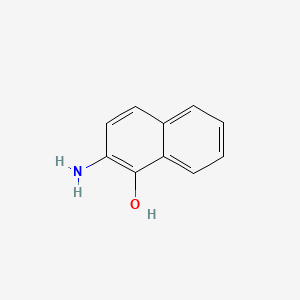

2-Amino-1-naphthol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-aminonaphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6,12H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPKNFEVLZVJGBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

41772-23-0 (hydrochloride) | |

| Record name | 2-Amino-1-naphthol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000606417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10209406 | |

| Record name | 2-Amino-1-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10209406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

606-41-7 | |

| Record name | 2-Amino-1-naphthalenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=606-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-1-naphthol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000606417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-1-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10209406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-1-naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.198 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-1-NAPHTHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/797L65QKKD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Foreword: Understanding a Versatile Naphthyl Building Block

An In-Depth Technical Guide to 2-Amino-1-naphthol: Properties, Synthesis, and Applications for the Modern Researcher

Welcome to a comprehensive exploration of this compound, a molecule of significant interest to the fields of synthetic chemistry and drug discovery. As a Senior Application Scientist, my goal is not merely to present data, but to provide a narrative that connects this compound's fundamental structure to its practical utility. This compound, with its fused aromatic rings and dual functional groups—an amine and a hydroxyl—presents a unique electronic and steric environment. This guide will deconstruct its chemical personality, from its physical properties and spectral signature to its synthesis and pivotal role as a precursor to a range of bioactive molecules. For the researcher and drug development professional, understanding the nuances of such a scaffold is paramount for innovating novel molecular architectures.

Core Molecular Identity: Structure and Physicochemical Properties

The foundation of this compound's utility lies in its distinct structure. It is an isomer of aminonaphthol, featuring a naphthalene core substituted with an amino group (-NH₂) at position 2 and a hydroxyl group (-OH) at position 1.[1] This specific arrangement dictates its reactivity, solubility, and potential for hydrogen bonding.

The IUPAC name for this compound is 2-aminonaphthalen-1-ol.[1] Its core identifiers are essential for any laboratory setting.

-

Molecular Weight: 159.18 g/mol [1]

The hydrochloride salt (this compound hydrochloride, CAS No. 41772-23-0) is also a common and often more stable form for storage and handling.[3][4][5]

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The physical properties of a compound are the first gateway to understanding its behavior in experimental settings. The data below has been aggregated for clarity.

| Property | Value | Source(s) |

| Appearance | White to gray or brown powder/crystal | |

| Melting Point | 160-163 °C | [2] |

| Boiling Point | 255-265 °C | [2] |

| Solubility | Limited solubility in water; soluble in organic solvents like ethanol and ether. | [6][7] |

| Topological Polar Surface Area (TPSA) | 46.25 Ų | [3] |

| LogP | ~1.9 - 2.55 | [1][3] |

The TPSA and LogP values are particularly insightful for drug development professionals. A TPSA of 46.25 Ų suggests good potential for cell membrane permeability. The LogP value indicates a balanced lipophilicity, a desirable trait for many drug candidates, allowing for sufficient solubility in both aqueous and lipid environments.

Synthesis and Reactivity: A Practical Perspective

From a synthetic standpoint, this compound is most reliably prepared via the reduction of an intermediate derived from 2-naphthol (β-naphthol). The causality behind this choice is rooted in the high reactivity and availability of 2-naphthol. Direct amination is often problematic, leading to mixtures of products. A common and historically significant route involves the reduction of an azo dye, such as Orange II.[8][9]

The core logic of this process involves two key transformations:

-

Azo Coupling: 2-naphthol is coupled with a diazonium salt (derived from sulfanilic acid in the case of Orange II) to form a stable, easily handled azo compound.

-

Reductive Cleavage: The azo bond (-N=N-) is then cleaved using a reducing agent, typically sodium dithionite (sodium hydrosulfite), to yield the desired aminonaphthol and a sulfonated amine byproduct.[8][9]

Caption: Synthetic pathway from Orange II to this compound.

Representative Laboratory Protocol: Reduction of Orange II

This protocol is adapted from established methodologies and serves as a self-validating system where the color change provides a clear indication of reaction progress.[8][9]

-

Dissolution: In a suitable reaction vessel, dissolve Orange II in hot water (approx. 85 °C) to create a deep red solution.

-

Reduction: While stirring vigorously, add sodium dithionite (Na₂S₂O₄) portion-wise. The key observational checkpoint is the color change: the solution will transition from red to orange and finally to a yellow suspension as the insoluble this compound precipitates.

-

Isolation: Cool the reaction mixture and collect the precipitated solid by vacuum filtration.

-

Washing: Wash the filter cake thoroughly with cold water to remove the soluble sulfanilic acid byproduct and any remaining salts.

-

Drying: Dry the product, preferably under vacuum or in a desiccator. It is crucial to note that this compound is sensitive to air and light, tending to darken over time due to oxidation.[9] For long-term storage, an inert atmosphere (nitrogen or argon) at a low temperature (e.g., 4°C) is recommended.[3][4]

Applications in Drug Discovery and Chemical Synthesis

While this compound has applications in dye synthesis, its primary value for the target audience of this guide is as a versatile intermediate for pharmacologically active compounds.[10]

The Betti Reaction: A Gateway to Bioactive Scaffolds

A cornerstone application is its use in the Betti reaction, a one-pot, three-component condensation of a naphthol, an aldehyde, and an amine.[11][12] This reaction is a powerful tool for generating molecular diversity, producing a class of compounds known as aminoalkyl naphthols or "Betti bases."

These Betti bases are not mere synthetic curiosities; they are pharmacologically relevant. Research has demonstrated their potential as:

-

Antimicrobial Agents: Derivatives have shown activity against a range of bacterial and fungal pathogens, including multidrug-resistant (MDR) strains.[13]

-

Anticancer Agents: Certain aminobenzylnaphthols have exhibited cytotoxic properties against cancer cell lines, inducing apoptosis.[12]

-

Antiviral and Antiparasitic Agents: The naphthalene core combined with the aminoalkyl side chain has been explored for various other therapeutic applications.[14]

The functionalization of a drug with an amino acid moiety via this reaction can improve its delivery to target tissues and enhance cytotoxic properties.[12]

Caption: Workflow for generating Betti bases for drug discovery.

Analytical Characterization

Accurate characterization is non-negotiable in research and development. A combination of chromatographic and spectroscopic techniques is employed to confirm the identity and purity of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is an indispensable tool for assessing purity. A reverse-phase method is typically effective.

Protocol: Reverse-Phase HPLC Analysis [15]

-

Column: C18 reverse-phase column (e.g., Newcrom R1).

-

Mobile Phase: A mixture of acetonitrile (MeCN) and water, with a small amount of acidifier like phosphoric acid or formic acid for mass spectrometry compatibility.

-

Detection: UV detector set to a wavelength where the naphthalene chromophore absorbs strongly (typically in the 230-250 nm range).

-

Sample Preparation: Dissolve a small, accurately weighed sample in the mobile phase or a compatible solvent.

-

Injection & Analysis: Inject the sample and analyze the resulting chromatogram. Purity is determined by the relative area of the main peak.

Spectroscopic Profile

-

¹H NMR: The proton NMR spectrum of a related compound like 2-naphthol shows a characteristic pattern of signals in the aromatic region (typically 7.0-8.0 ppm), corresponding to the seven protons on the naphthalene ring, and a distinct signal for the hydroxyl proton.[16][17] For this compound, one would expect a similar aromatic region plus signals for the amine protons.

-

IR Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. Expect to see a broad band in the 3200-3400 cm⁻¹ region corresponding to O-H and N-H stretching vibrations. Aromatic C-H stretches appear just above 3000 cm⁻¹, and C=C stretching vibrations from the aromatic ring appear in the 1500-1600 cm⁻¹ region.[18]

-

UV-Vis Spectroscopy: The electronic spectra typically show strong absorbance bands in the UV region (230-350 nm) corresponding to π-π* transitions within the conjugated naphthalene system.[18]

Safety, Handling, and Storage

As a responsible scientist, proper handling is critical. While the free base has its own safety profile, the hydrochloride salt is commonly used and has well-documented handling procedures.

-

Hazards: May cause skin, eye, and respiratory irritation. Some aminonaphthol isomers are suspected of causing genetic defects.[19][20] It is crucial to consult the specific Safety Data Sheet (SDS) for the exact form being used.[21][22][23]

-

Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat.[20][23]

-

Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Minimize dust generation.[23]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances and light.[3][22] The recommended storage temperature is often refrigerated (e.g., 4°C).[4]

Conclusion

This compound is more than just a chemical entry in a catalog; it is a versatile platform for innovation. Its dual functionality on a rigid aromatic scaffold provides a predictable yet highly adaptable starting point for complex molecular design. From its straightforward synthesis via reductive cleavage to its powerful application in multicomponent reactions like the Betti synthesis, this compound offers chemists a reliable tool to build libraries of compounds with significant biological potential. By understanding its core properties, reactivity, and handling requirements, researchers and drug development professionals can effectively harness its capabilities to advance the frontiers of science.

References

- ChemScene. 41772-23-0 | this compound Hydrochloride.

- TCI AMERICA. This compound Hydrochloride | 41772-23-0.

- Guidechem. This compound 606-41-7.

- USBio. 260388 this compound hydrochloride CAS: 41772-23-0.

- Organic Syntheses. 2-Naphthol, 1-amino-, hydrochloride.

- PubChem. 2-Amino-1-naphthalenol | C10H9NO | CID 39038.

- Sigma-Aldrich. This compound hydrochloride AldrichCPR.

- ChemicalBook. This compound HYDROCHLORIDE (cas 41772-23-0) SDS/MSDS download.

- International Journal of Current Microbiology and Applied Sciences. A One-Pot Three Component Green Synthesis of 1-Aminoalkyl-2-Naphthols Using Grindstone Chemistry.

- ChemicalBook. This compound | 42884-33-3.

- Sigma-Aldrich.

- Google Patents. US4510100A - Process for the production of 2-amino-1-naphthalenesulfonic acid.

- Solubility of Things. 2-Aminonaphthalene.

- ResearchGate. Synthesis of 1-(amino(2-aminophenyl)methyl)-2-naphthol 87.

- Cole-Parmer. Material Safety Data Sheet - 1-Amino-2-Naphthol Hydrochloride, Tech., 90%.

- DC Fine Chemicals.

- Fisher Scientific.

- National Institutes of Health (NIH). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction.

- Wikipedia. 2-Naphthol.

- Sciencemadness.org. Synthesis of 1-amino-2-naphthol.

- PubChem. 2-Amino-1-naphthalenesulfonic acid | C10H9NO3S | CID 6670.

- SIELC Technologies. This compound.

- Nature. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols.

- MDPI. Amidoalkyl Naphthols as Important Bioactive Substances and Building Blocks: A Review on the Current Catalytic Mannich-Type Synthetic Approaches.

- ResearchGate. H NMR, IR and UV/VIS Spectroscopic Studies of Some Schiff Bases Derived from 2‐Aminobenzothiazole and 2‐Amino‐3‐Hydroxypyridine | Request PDF.

- ChemicalBook. 2-Naphthol(135-19-3) 1H NMR spectrum.

- YouTube. Example IR and NMR analysis of 2-naphthol.

Sources

- 1. 2-Amino-1-naphthalenol | C10H9NO | CID 39038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. chemscene.com [chemscene.com]

- 4. usbio.net [usbio.net]

- 5. 2-アミノ-1-ナフトール ヒドロクロリド AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. 2-Naphthol - Wikipedia [en.wikipedia.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Sciencemadness Discussion Board - Synthesis of 1-amino-2-naphthol - Powered by XMB 1.9.11 [sciencemadness.org]

- 10. 2-Amino-1-naphthalenesulfonic acid | C10H9NO3S | CID 6670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. This compound | SIELC Technologies [sielc.com]

- 16. 2-Naphthol(135-19-3) 1H NMR spectrum [chemicalbook.com]

- 17. youtube.com [youtube.com]

- 18. researchgate.net [researchgate.net]

- 19. dcfinechemicals.com [dcfinechemicals.com]

- 20. fishersci.com [fishersci.com]

- 21. guidechem.com [guidechem.com]

- 22. sigmaaldrich.com [sigmaaldrich.com]

- 23. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to the Synthesis and Discovery of 2-Amino-1-naphthol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-1-naphthol, a key aromatic amino alcohol, holds a significant position in the landscape of synthetic organic chemistry and medicinal research. As a bifunctional naphthalene derivative, its unique electronic and structural characteristics make it a valuable precursor for a range of complex molecules, including pharmaceuticals and high-performance dyes. This guide provides a comprehensive overview of the synthesis, discovery, and applications of this compound, with a focus on delivering field-proven insights and robust experimental protocols to aid researchers in their work.

The strategic placement of the amino and hydroxyl groups on adjacent carbons of the naphthalene ring system imparts this compound with a rich and versatile reactivity. This allows for its participation in a variety of chemical transformations, making it a sought-after building block in the construction of diverse molecular architectures. Understanding the nuances of its synthesis and handling is paramount for its effective utilization in research and development.

Historical Context and Discovery

The story of this compound is intrinsically linked to the broader exploration of naphthalene chemistry in the late 19th and early 20th centuries. While a singular "discovery" of this specific compound is not prominently documented, its emergence is a result of systematic investigations into the reactions of naphthols and naphthylamines. Early methods for the preparation of aminonaphthols often involved the reduction of nitroso-naphthols or the cleavage of azo dyes, highlighting the ingenuity of chemists of the era in manipulating aromatic systems.

A pivotal development in the synthesis of aminonaphthalenes was the advent of the Bucherer reaction , first reported by French chemist Robert Lepetit in 1898 and later extensively studied by the German chemist Hans Theodor Bucherer, who elucidated its reversibility and industrial potential in 1904.[1][2] This reaction, which facilitates the conversion of naphthols to naphthylamines in the presence of ammonia and bisulfite, provided a more direct and scalable route to these valuable intermediates.[1][2] Although the Bucherer reaction is more commonly associated with the synthesis of 2-naphthylamine from 2-naphthol, its principles laid the groundwork for various amination and hydroxylation reactions on the naphthalene core, influencing the synthetic strategies for compounds like this compound.

Core Synthetic Methodologies

The synthesis of this compound can be approached through several strategic routes, each with its own set of advantages and considerations. The choice of method often depends on the desired scale, purity requirements, and the availability of starting materials.

Reduction of 2-Nitroso-1-naphthol

A classical and reliable method for the synthesis of this compound involves the reduction of 2-nitroso-1-naphthol. This approach is advantageous as the nitroso precursor can be readily prepared from 1-naphthol.

Reaction Workflow:

Caption: Workflow for the synthesis of this compound via nitrosation of 1-naphthol followed by reduction.

Experimental Protocol: Synthesis of this compound Hydrochloride (Adapted from a similar procedure for 1-Amino-2-naphthol hydrochloride) [3]

This protocol is based on a well-established procedure for a closely related isomer and can be adapted for the synthesis of this compound.

Materials:

-

1-Naphthol

-

Sodium Nitrite (NaNO₂)

-

Hydrochloric Acid (HCl)

-

Sodium Hydrosulfite (Na₂S₂O₄)

-

Sodium Hydroxide (NaOH)

-

Stannous Chloride (SnCl₂) (for purification)

-

Decolorizing Carbon

-

Ether

Procedure:

-

Preparation of 2-Nitroso-1-naphthol:

-

In a suitable reaction vessel, dissolve 1-naphthol in a cooled acidic solution.

-

Slowly add a solution of sodium nitrite while maintaining a low temperature (0-5 °C) to facilitate the nitrosation reaction.

-

The resulting 2-nitroso-1-naphthol will precipitate from the solution. Collect the precipitate by filtration and wash with cold water.

-

-

Reduction to this compound:

-

In a large earthenware crock equipped with a mechanical stirrer, create a suspension of the crude 2-nitroso-1-naphthol in water and a solution of sodium hydroxide.

-

Warm the mixture to approximately 35°C.

-

Gradually add sodium hydrosulfite to the stirred solution. The temperature will rise to 60-65°C.

-

Continue stirring for about 30 minutes, at which point the solution should become clear and light yellow.

-

Cool the solution to 20°C with the addition of ice.

-

Carefully add concentrated hydrochloric acid with stirring to precipitate the crude aminonaphthol.

-

-

Isolation and Purification of this compound Hydrochloride:

-

Collect the crude aminonaphthol by vacuum filtration, pressing it as dry as possible.

-

Immediately transfer the precipitate to a vessel containing water and concentrated hydrochloric acid.

-

Heat the mixture to 85-90°C with stirring for one hour.

-

Filter the hot mixture and cool the filtrate.

-

Add the filtrate to a larger volume of concentrated hydrochloric acid to induce the precipitation of this compound hydrochloride.

-

Allow the mixture to stand for at least two hours to ensure complete precipitation.

-

Collect the hydrochloride salt by filtration and wash successively with 20% hydrochloric acid and then ether.

-

Dry the product in air, spread in thin layers on filter paper.

-

Causality Behind Experimental Choices:

-

Low Temperature for Nitrosation: Maintaining a low temperature during the addition of sodium nitrite is crucial to prevent the decomposition of nitrous acid and to control the exothermic reaction, minimizing the formation of byproducts.

-

Use of Sodium Hydrosulfite: Sodium hydrosulfite is a powerful and efficient reducing agent for converting the nitroso group to an amino group under alkaline conditions.

-

Acidification for Precipitation: The addition of hydrochloric acid protonates the amino group, forming the hydrochloride salt which is less soluble in the acidic medium, allowing for its isolation.

-

Purification with Stannous Chloride: Stannous chloride is used during the purification step as an antioxidant to prevent the oxidation of the aminonaphthol, which is highly susceptible to air oxidation, especially in solution.[3]

The Bucherer-Lepetit Reaction

The Bucherer-Lepetit reaction offers a versatile method for the interconversion of naphthols and naphthylamines.[1][2] While not a direct route to this compound from a simple precursor, it is a cornerstone of aminonaphthalene chemistry and can be conceptually applied. For instance, a dihydroxynaphthalene could potentially be selectively aminated.

Reaction Mechanism:

Caption: Simplified mechanism of the Bucherer reaction.

The reaction proceeds through the addition of bisulfite to the naphthol, forming a tetralone sulfonic acid intermediate. This intermediate then undergoes nucleophilic attack by ammonia, followed by dehydration and elimination of bisulfite to yield the corresponding naphthylamine.[1] The reversibility of this reaction is a key feature.[1][2]

Physicochemical and Spectroscopic Data

Accurate characterization of this compound is essential for its use in synthesis and for quality control. The following table summarizes its key physical and spectroscopic properties.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO | [4] |

| Molecular Weight | 159.18 g/mol | [4] |

| Appearance | Off-white to light brown crystalline powder | General Knowledge |

| Melting Point | Decomposes | General Knowledge |

| Solubility | Sparingly soluble in cold water; soluble in hot water, ethanol, and ether. | General Knowledge |

| ¹H NMR (DMSO-d₆) | δ ~9.5 (s, 1H, OH), 7.8-7.1 (m, 6H, Ar-H), ~4.9 (br s, 2H, NH₂) | Predicted |

| ¹³C NMR (DMSO-d₆) | δ ~145 (C-OH), ~140 (C-NH₂), 130-120 (Ar-C), ~115 (Ar-C) | Predicted |

| IR (KBr, cm⁻¹) | ~3400-3200 (O-H, N-H stretching), ~3100-3000 (Ar C-H stretching), ~1600, 1500 (C=C aromatic stretching) | Predicted |

| Mass Spectrum (EI) | m/z 159 (M⁺), 130 | [4] |

Note: Spectroscopic data are predicted based on typical values for similar compounds and may vary depending on the solvent and experimental conditions.

Applications in Drug Development and Organic Synthesis

The aminonaphthol scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. This compound serves as a valuable starting material and intermediate in the synthesis of pharmaceuticals.

-

Precursor to Bioactive Molecules: The vicinal amino and hydroxyl groups provide a reactive handle for the construction of heterocyclic systems and for further functionalization. This has been exploited in the synthesis of compounds with potential antimicrobial and anticancer activities.[2]

-

Synthesis of Beta-Blockers (Conceptual): While 1-naphthol is the direct precursor for the widely used beta-blocker propranolol, the synthesis of analogous structures from this compound is a conceivable area of research for the development of new cardiovascular drugs with modified properties.[1][3] The synthesis of propranolol involves the reaction of 1-naphthol with epichlorohydrin followed by reaction with isopropylamine.[1][3]

-

Betti Base Formation: this compound can participate in Betti-type reactions, which are multicomponent reactions involving an aldehyde, a primary or secondary amine, and a naphthol derivative.[5][6] The resulting aminobenzylnaphthols are of interest for their potential biological activities, including anticancer properties.[2]

Trustworthiness and Self-Validating Protocols

The reliability of any synthetic procedure hinges on the purity of the starting materials and the careful control of reaction conditions. The protocols described herein are based on established and peer-reviewed methodologies.

Purification and Quality Control:

-

Recrystallization: Purification of this compound hydrochloride is typically achieved by recrystallization from acidic aqueous solutions.[3] The choice of solvent is critical; the compound should be soluble in the hot solvent and sparingly soluble at room temperature to ensure good recovery of pure crystals. The addition of an anti-oxidant like stannous chloride during recrystallization is highly recommended to prevent degradation.[3]

-

Chromatography: For smaller scale purifications or for the separation of closely related impurities, column chromatography on silica gel can be employed. A suitable eluent system would typically consist of a mixture of a nonpolar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).

-

Spectroscopic Analysis: The purity of the final product should always be confirmed by spectroscopic methods such as NMR and mass spectrometry, and by melting point analysis (for stable derivatives).

Conclusion

This compound remains a compound of significant interest for both academic research and industrial applications. Its synthesis, rooted in the rich history of naphthalene chemistry, continues to be refined with modern methodologies. This guide has provided a detailed overview of its synthesis, characterization, and applications, with the aim of equipping researchers and drug development professionals with the necessary knowledge to effectively utilize this versatile chemical building block. The provided protocols, grounded in authoritative sources, offer a reliable starting point for the preparation and purification of this compound, ensuring the integrity and success of subsequent research endeavors.

References

-

Fieser, L. F. 1,2-Aminonaphthol hydrochloride. Organic Syntheses, Coll. Vol. 2, p.35 (1943); Vol. 17, p.9 (1937). [Link]

-

Bucherer, H. T. Über die Einwirkung schwefligsaurer Salze auf aromatische Amido- und Hydroxylverbindungen. Journal für Praktische Chemie, 69 (1), 49-91 (1904). [Link]

- Lepetit, R. Sull'azione dell'ammoniaca e dei solfiti alcalini sopra i naftoli. Gazzetta Chimica Italiana, 28, 257-264 (1898). [A direct URL to this historical publication is not readily available, but it is a foundational reference for the Bucherer-Lepetit reaction.]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 39038, 2-Amino-1-naphthalenol. [Link]

-

Tran, V. A., et al. Facile Synthesis of Propranolol and Novel Derivatives. Journal of Chemistry, 2020 , 1-8 (2020). [Link]

-

Reddy, C. S., et al. A One-Pot Three Component Green Synthesis of 1-Aminoalkyl-2-Naphthols Using Grindstone Chemistry. International Journal of Current Microbiology and Applied Sciences, 4 (3), 1000-1008 (2015). [Link]

-

Fieser, L. F. 1,4-AMINONAPHTHOL HYDROCHLORIDE. Organic Syntheses, 17 , 9 (1937). [Link]

-

Valasani, R., et al. Environmentally Benign Synthesis of 1-Amidoalkyl-2-Naphthols by Using Citrus limon Juice. Der Pharma Chemica, 8 (1), 214-220 (2016). [Link]

- Process for the production of 2-amino-1-naphthalenesulfonic acid.

-

Synthesis and Characterization of 1-Amino-2-Naphthol Hydrochloride and Dyeing Potentials of 1-(1-Phenylazo) - Conscientia Beam. [Link]

-

2-Amino-1-naphthalenol. PubChem. [Link]

-

This compound. SIELC Technologies. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 2-Amino-1-naphthalenol | C10H9NO | CID 39038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijcmas.com [ijcmas.com]

A Comprehensive Technical Guide to 2-Amino-1-naphthol: Properties, Synthesis, and Applications

Abstract

This technical guide provides an in-depth exploration of 2-Amino-1-naphthol, a critical aromatic compound with significant relevance in synthetic chemistry and materials science. This document moves beyond a simple recitation of facts to deliver a nuanced understanding of the compound's characteristics, synthesis, and practical applications for professionals in research and drug development. We will delve into its core physicochemical properties, outline established synthetic methodologies with an emphasis on the underlying chemical principles, and discuss its role as a versatile chemical intermediate. Safety protocols and handling guidelines are also provided to ensure its responsible use in a laboratory setting. This guide is structured to serve as a foundational resource, grounded in authoritative references, for scientists leveraging this compound in their work.

Chemical Identity and Physicochemical Properties

This compound, and its more commonly handled hydrochloride salt, are foundational building blocks in organic synthesis. The presence of both hydroxyl (-OH) and amino (-NH2) functional groups on the naphthalene scaffold imparts a unique reactivity profile, making it a valuable precursor for a range of more complex molecules. The primary identifiers and key physicochemical properties are summarized below for quick reference. It is crucial to distinguish between the free base and its hydrochloride salt, as their properties and CAS numbers differ.

| Property | Value (this compound) | Value (this compound Hydrochloride) | Source(s) |

| IUPAC Name | 2-aminonaphthalen-1-ol | Not Applicable | [1] |

| Synonyms | 2-Amino-α-naphthol | 2-Amino-1-naphtol hydrochloride | [1][2] |

| CAS Number | 606-41-7 | 41772-23-0 | [1][2][3] |

| Molecular Formula | C₁₀H₉NO | C₁₀H₁₀ClNO | [1][2] |

| Molecular Weight | 159.18 g/mol | 195.65 g/mol | [1][2] |

| Appearance | Crystalline Solid | Colorless needles | [4] |

| Storage | 4°C, under nitrogen, away from moisture | 4°C, under nitrogen, away from moisture | [2] |

Synthesis and Manufacturing Principles

The synthesis of aminonaphthols is a well-established area of organic chemistry, typically involving the reduction of a suitable precursor. The most common strategies start from β-naphthol (2-naphthol), a readily available industrial chemical. The core principle involves introducing a nitrogen-containing group, which is then reduced to the primary amine.

Two primary pathways have been proven effective:

-

Reduction of a Nitroso Compound: β-naphthol can be nitrosated to form nitroso-β-naphthol. This intermediate is then reduced to the corresponding aminonaphthol. While effective, this method can sometimes be complicated by the formation of tars and the handling of voluminous precipitates.[4]

-

Reduction of an Azo Dye: A more controlled and higher-yielding approach involves the synthesis of an azo dye, which is subsequently cleaved reductively.[4] A classic example is the preparation of the isomeric 1-Amino-2-naphthol via the reduction of the azo dye Orange II. This procedure, detailed in Organic Syntheses, serves as an excellent, validated model for the general synthetic strategy.[4]

Workflow for Aminonaphthol Synthesis (Exemplified by 1-Amino-2-naphthol)

The following diagram illustrates the key stages in the synthesis, starting from common laboratory reagents and proceeding through the formation of an azo dye intermediate to the final reduced product.

Caption: General workflow for aminonaphthol synthesis via an azo dye intermediate.

Experimental Protocol: Synthesis of 1-Amino-2-naphthol Hydrochloride (Reference Procedure)

This protocol is adapted from a peer-reviewed, validated procedure published in Organic Syntheses and describes the preparation of the isomer, 1-Amino-2-naphthol hydrochloride.[4] It serves as an authoritative example of the reductive cleavage of an azo dye.

Part A: Preparation of the Diazonium Salt

-

In a 2-L beaker, prepare a mixture of 106 mL of concentrated hydrochloric acid and 600 g of ice.

-

In a separate flask, dissolve 96.5 g (0.5 mole) of sulfanilic acid dihydrate and 27 g (0.25 mole) of anhydrous sodium carbonate in 500 mL of water by warming.

-

Cool the sulfanilic acid solution to room temperature and add a solution of 37 g (0.54 mole) of sodium nitrite in 100 mL of water.

-

Immediately pour the resulting solution into the prepared HCl/ice mixture.

-

Allow the suspension of p-benzenediazonium sulfonate to stand in an ice bath for 15-25 minutes.

Part B: Coupling to Form Orange II

-

In a 5-L flask, dissolve 72 g (0.5 mole) of β-naphthol in a warm solution of 110 g of sodium hydroxide in 600 mL of water.

-

Cool the naphthoxide solution to approximately 5°C by adding 400 g of ice.

-

Add the diazonium salt suspension from Part A to the cold naphthoxide solution.

-

Stir the mixture well and allow it to stand for one hour. The azo compound (Orange II) will separate as a stiff paste.

Part C: Reduction to 1-Amino-2-naphthol Hydrochloride

-

To the Orange II paste, add a solution of 340 g (1.5 moles) of stannous chloride dihydrate in 750 mL of concentrated hydrochloric acid.

-

Heat the mixture on a steam bath, stirring frequently, until the red color of the azo dye has disappeared. This typically takes 30-45 minutes, resulting in a pale yellow solution.

-

Add 10 g of decolorizing carbon and stir for five minutes without heating.

-

Filter the warm solution by suction.

-

Transfer the pale yellow filtrate to a clean flask, add 50 mL of concentrated hydrochloric acid, and heat to boiling. Add a second 50-mL portion of acid as heating progresses.

-

Transfer the hot solution to an ice bath and allow it to cool undisturbed. 1-Amino-2-naphthol hydrochloride will separate as large, colorless needles.

-

Collect the crystals by suction filtration.

Applications in Research and Drug Development

While direct therapeutic applications of this compound are not common, its true value lies in its role as a versatile chemical intermediate and building block. The aminonaphthol scaffold is present in a wide array of functional molecules.

-

Dye and Pigment Synthesis: The sulfonated derivative, 2-amino-1-naphthalenesulfonic acid (Tobias acid), is a crucial diazo component in the manufacturing of important colorants, including acid dyes and pigments like Lithol Reds.[5] The synthesis of Tobias acid often begins with precursors structurally related to this compound.[6][7]

-

Precursor for Pharmaceuticals and Agrochemicals: Naphthols, in general, are precursors to a variety of insecticides (e.g., carbaryl) and pharmaceuticals (e.g., nadolol, sertraline).[8] The specific arrangement of functional groups in this compound makes it a candidate for the synthesis of novel bioactive compounds.

-

Materials Science: The isomer 1-Amino-2-naphthol has been shown to undergo condensation reactions to yield photochromic spirooxazines, which are advanced materials that change color upon exposure to light. This highlights the potential of the aminonaphthol core in developing functional materials.

-

Environmental and Analytical Chemistry: Aminonaphthols are metabolites of certain industrial compounds, such as azo dyes.[9] As such, they are used as analytical standards in environmental monitoring and toxicology studies to track the degradation of pollutants.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound and its salts is paramount. The following information is a summary of hazards identified in Safety Data Sheets (SDS) for structurally related compounds and should be supplemented by consulting the specific SDS for the material being used.[10][11]

-

Primary Hazards: The hydrochloride salt of the isomer (1-Amino-2-naphthol) is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[11] It is also suspected of causing genetic defects.[11] Related naphthol compounds are often harmful if swallowed or inhaled and may cause allergic skin reactions.

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area, preferably a chemical fume hood. Wear appropriate PPE, including:

-

Chemical safety goggles or a face shield.

-

A lab coat.

-

Chemically resistant gloves (e.g., nitrile).

-

-

First Aid Measures:

-

Eyes: Immediately rinse with plenty of water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[11]

-

Skin: Wash off with plenty of soap and water. If skin irritation or a rash occurs, seek medical advice.

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[11]

-

Ingestion: Rinse mouth. Do not induce vomiting. Seek medical attention.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term stability, storage at 4°C under an inert atmosphere like nitrogen is recommended.[2]

Conclusion

This compound is a compound of significant utility, primarily serving as a high-value intermediate in the synthesis of dyes, pharmaceuticals, and functional materials. A thorough understanding of its properties, synthetic routes—particularly the robust methods involving azo dye reduction—and safety protocols is essential for its effective and safe utilization. This guide provides the foundational knowledge for researchers and drug development professionals to confidently incorporate this versatile building block into their synthetic programs.

References

-

Organic Syntheses. 2-Naphthol, 1-amino-, hydrochloride - Organic Syntheses Procedure. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 39038, 2-Amino-1-naphthalenol. [Link]

-

Organic Syntheses. 1-amino-2-naphthol-4-sulfonic acid - Organic Syntheses Procedure. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 6670, 2-Amino-1-naphthalenesulfonic acid. [Link]

- Google Patents. US4510100A - Process for the production of 2-amino-1-naphthalenesulfonic acid.

- Google Patents. EP0031299B1 - Process for the preparation of 2-amino-1-naphthalene sulfonic acid.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 14535, 1-Amino-2-naphthol. [Link]

-

Ataman Kimya. 1-NAPHTHOL. [Link]

Sources

- 1. 2-Amino-1-naphthalenol | C10H9NO | CID 39038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. usbio.net [usbio.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 2-Amino-1-naphthalenesulfonic acid | C10H9NO3S | CID 6670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. US4510100A - Process for the production of 2-amino-1-naphthalenesulfonic acid - Google Patents [patents.google.com]

- 7. EP0031299B1 - Process for the preparation of 2-amino-1-naphthalene sulfonic acid - Google Patents [patents.google.com]

- 8. atamankimya.com [atamankimya.com]

- 9. 1-Amino-2-naphthol | C10H9NO | CID 14535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Page loading... [wap.guidechem.com]

- 11. fishersci.com [fishersci.com]

Spectroscopic Data of 2-Amino-1-naphthol: An In-depth Technical Guide

Introduction

In the landscape of pharmaceutical research and drug development, the precise characterization of molecular structures is paramount. 2-Amino-1-naphthol, a key aromatic scaffold, presents a compelling case for the application of advanced spectroscopic techniques. Its utility as a precursor in the synthesis of various biologically active compounds necessitates a thorough understanding of its electronic and vibrational properties. This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data of this compound, grounded in the principles of analytical chemistry and tailored for the practicing scientist. We will delve into not just the data itself, but the causality behind the experimental choices that lead to robust and reliable spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy stands as the cornerstone for unambiguous structure determination of organic molecules. For this compound, both ¹H and ¹³C NMR provide a detailed map of the proton and carbon environments within the molecule.

¹H NMR Spectroscopy

Experimental Protocol:

A meticulously prepared sample is critical for acquiring high-resolution NMR data. Given that aminonaphthols can be susceptible to oxidation, appropriate handling is crucial.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to solubilize a wide range of compounds and for its exchangeable proton signals from the -OH and -NH₂ groups, which can be confirmed by D₂O exchange.

-

Inert Atmosphere: For air-sensitive samples, preparation under an inert atmosphere using a Schlenk line or a glovebox is recommended to prevent oxidative degradation.[1][2]

-

Data Acquisition: Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion. Standard acquisition parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

DOT Script for NMR Workflow:

Caption: Workflow for NMR Spectroscopy of this compound.

Interpretation of the ¹H NMR Spectrum:

The aromatic region of the ¹H NMR spectrum of this compound is expected to display a complex series of multiplets due to the spin-spin coupling between the protons on the naphthalene ring. The chemical shifts are influenced by the electron-donating effects of the amino (-NH₂) and hydroxyl (-OH) groups.

Expected Chemical Shifts (δ) and Coupling Constants (J):

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-3 | ~6.8 - 7.0 | d | J ≈ 8.0 - 9.0 |

| H-4 | ~7.1 - 7.3 | d | J ≈ 8.0 - 9.0 |

| H-5 | ~7.2 - 7.4 | m | |

| H-6 | ~7.3 - 7.5 | m | |

| H-7 | ~7.7 - 7.9 | d | J ≈ 8.0 - 9.0 |

| H-8 | ~7.9 - 8.1 | d | J ≈ 8.0 - 9.0 |

| -NH₂ | ~4.5 - 5.5 (broad s) | s (broad) | |

| -OH | ~9.0 - 10.0 (broad s) | s (broad) |

Note: These are predicted values and may vary depending on the solvent and concentration.

The broadness of the -NH₂ and -OH signals is due to quadrupole broadening and chemical exchange. The addition of a drop of D₂O will cause these signals to disappear, confirming their assignment.

¹³C NMR Spectroscopy

Experimental Protocol:

The sample preparation is identical to that for ¹H NMR. A higher concentration (20-50 mg) is often beneficial for obtaining a good signal-to-noise ratio in a reasonable time.[1] A standard proton-decoupled ¹³C NMR experiment is typically performed.

Interpretation of the ¹³C NMR Spectrum:

The ¹³C NMR spectrum will show ten distinct signals for the ten carbon atoms of the naphthalene ring. The chemical shifts are significantly influenced by the substituents.

Expected Chemical Shifts (δ):

| Carbon | Expected Chemical Shift (ppm) |

| C-1 | ~145 - 150 |

| C-2 | ~120 - 125 |

| C-3 | ~115 - 120 |

| C-4 | ~125 - 130 |

| C-4a | ~128 - 132 |

| C-5 | ~122 - 126 |

| C-6 | ~124 - 128 |

| C-7 | ~126 - 130 |

| C-8 | ~120 - 124 |

| C-8a | ~130 - 135 |

Note: These are predicted values based on the analysis of related structures like 2-naphthol.[3][4]

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. For this compound, the characteristic vibrations of the -OH, -NH₂, and aromatic C-H and C=C bonds are of primary interest.

Experimental Protocol:

For solid samples like this compound, Attenuated Total Reflectance (ATR) FTIR spectroscopy is a modern and convenient method that requires minimal sample preparation.[5][6][7]

-

Sample Preparation (ATR): A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium).

-

Pressure Application: A pressure arm is applied to ensure good contact between the sample and the crystal.

-

Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

DOT Script for ATR-FTIR Workflow:

Caption: Workflow for ATR-FTIR Spectroscopy of this compound.

Interpretation of the IR Spectrum:

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| ~3400 - 3200 | O-H and N-H stretching | Strong, broad |

| ~3100 - 3000 | Aromatic C-H stretching | Medium |

| ~1630 - 1580 | C=C aromatic stretching | Medium to strong |

| ~1620 - 1550 | N-H bending | Medium |

| ~1400 - 1300 | O-H bending | Medium |

| ~1250 - 1180 | C-N stretching | Medium |

| ~1260 - 1000 | C-O stretching | Strong |

| ~900 - 675 | Aromatic C-H out-of-plane bending | Strong |

The broadness of the O-H and N-H stretching bands is due to hydrogen bonding. The presence of sharp peaks around 3100-3000 cm⁻¹ is indicative of the aromatic C-H stretches.[8][9]

Ultraviolet-Visible (UV-Vis) Spectroscopy: Investigating Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like this compound.

Experimental Protocol:

The choice of solvent is critical in UV-Vis spectroscopy as it can influence the position and intensity of absorption bands.[10][11][12]

-

Solvent Selection: Choose a solvent that is transparent in the UV-Vis region of interest and in which the analyte is soluble. Common choices include ethanol, methanol, acetonitrile, and cyclohexane.[13][14]

-

Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. The concentration should be adjusted to yield an absorbance in the range of 0.2 - 1.0 for optimal accuracy.

-

Data Acquisition: Record the spectrum using a dual-beam UV-Vis spectrophotometer, using the pure solvent as a reference.

DOT Script for UV-Vis Workflow:

Caption: Workflow for UV-Vis Spectroscopy of this compound.

Interpretation of the UV-Vis Spectrum:

Naphthalene derivatives typically exhibit multiple absorption bands in the UV region corresponding to π → π* transitions. The presence of the amino and hydroxyl groups, which are auxochromes, is expected to cause a bathochromic (red) shift of these absorption maxima compared to unsubstituted naphthalene.

Expected Absorption Maxima (λmax):

| Solvent | Expected λmax (nm) |

| Ethanol | ~230, ~280, ~330 |

| Cyclohexane | ~225, ~275, ~325 |

The position of the λmax can be influenced by the polarity of the solvent. In more polar solvents, a slight red shift is often observed due to the stabilization of the excited state.

Conclusion

The comprehensive spectroscopic characterization of this compound through NMR, IR, and UV-Vis techniques provides a robust foundation for its identification, purity assessment, and further application in scientific research and development. This guide has outlined not only the expected spectral data but also the underlying experimental rationale, empowering researchers to approach the analysis of this and similar molecules with confidence and scientific rigor. The integration of these techniques allows for a multi-faceted understanding of the molecular structure, ensuring the quality and reliability of subsequent research endeavors.

References

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

-

Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

-

Borys, A. (2024, October 15). 6: NMR Preparation. Chemistry LibreTexts. Retrieved from [Link]

-

(n.d.). Preparing NMR Samples on a Schlenk Line. Retrieved from [Link]

-

Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

-

ChemistryViews. (2013, August 6). Tips and Tricks for the Lab: Air-Sensitive Techniques (4). Retrieved from [Link]

-

(2024, July 2). What are the Advantages and Limitations of ATR-FTIR Spectroscopy for Materials Analysis. Retrieved from [Link]

-

Quora. (2020, April 9). Which solvent is best for the UV vis spectrum, and why?. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 11). Which Solvent Is Used In UV-Visible Spectroscopy? [Video]. YouTube. Retrieved from [Link]

-

TutorChase. (n.d.). How does solvent choice impact UV-Vis spectroscopy readings?. Retrieved from [Link]

- Premachandran, R. S., et al. (1996). Enzymatic Synthesis of Fluorescent Naphthol-Based Polymers. Macromolecules, 29(20), 6452–6460.

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0012322). Retrieved from [Link]

- Foretić, B., & Dürrigl, A. (2002). Spectrophotometric Determinations of 2-Nitroso-1-naphthol.

- Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0012322). Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of (a) 2-naphthol, (b) 1,1′-bi-2-naphthol, and (c) poly(2-naphthol). [Image]. Retrieved from [Link]

-

(n.d.). SOLVENTS FOR ULTRAVIOLET SPECTROPHOTOMETRY. [PDF]. Retrieved from [Link]

- Yuliyati, Y., & Manaf, N. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118.

-

Evans, M. (2020, March 26). Example IR and NMR analysis of 2-naphthol [Video]. YouTube. Retrieved from [Link]

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

SIELC Technologies. (2018, May 16). This compound. Retrieved from [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

Evans, M. (2015, May 19). Functional Groups from Infrared Spectra [Video]. YouTube. Retrieved from [Link]

-

Chiralabs. (2025). UV-Visible Absorption Cut-offs for Spectroscopic Solvents. Retrieved from [Link]

-

(2025, March 18). PROJECT REPORT. Retrieved from [Link]

-

LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]

- El-Gazzar, A. A. B. A., et al. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo-Phenyl)azo)thiophene Dyes.

Sources

- 1. organomation.com [organomation.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0012322) [hmdb.ca]

- 5. mt.com [mt.com]

- 6. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]

- 7. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. quora.com [quora.com]

- 11. tutorchase.com [tutorchase.com]

- 12. 117.239.78.102:8080 [117.239.78.102:8080]

- 13. diverdi.colostate.edu [diverdi.colostate.edu]

- 14. UV-Visible Absorption Cut-offs for Spectroscopic Solvents - Chiralabs [chiralabsxl.com]

An In-depth Technical Guide on the Solubility and Stability of 2-Amino-1-naphthol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-1-naphthol is a critical aromatic organic compound, structurally characterized by a naphthalene ring substituted with both an amino group and a hydroxyl group. This arrangement imparts a unique combination of chemical properties that are leveraged in various scientific and industrial applications, including as an intermediate in the synthesis of dyes and as a potential pharmacological agent. However, the practical utility of this compound is intrinsically linked to its solubility and stability, two parameters that dictate its formulation, storage, and biological activity. This guide provides a comprehensive technical overview of these crucial characteristics, offering insights into the underlying chemical principles and providing field-proven methodologies for their assessment.

Core Physicochemical Properties

This compound, with the chemical formula C₁₀H₉NO, possesses a molecular weight of approximately 159.18 g/mol [1]. Its structure, featuring both a basic amino group and an acidic hydroxyl group, makes it an amphoteric molecule. This dual functionality is a key determinant of its solubility behavior, particularly in aqueous systems where pH plays a significant role.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉NO | [1] |

| Molecular Weight | 159.18 g/mol | [1] |

| Appearance | Crystalline solid | |

| LogP | 2.5494 | [2] |

PART 1: Solubility Profile of this compound

The solubility of a compound is a fundamental property that influences its absorption, distribution, and overall bioavailability in pharmaceutical applications. For this compound, solubility is a multifaceted characteristic governed by the interplay of its molecular structure with various solvent systems.

Factors Influencing Solubility

The solubility of this compound is not a static value but is influenced by several factors, most notably the nature of the solvent and the pH of the medium.

-

Solvent Polarity: As a molecule with both polar (amino and hydroxyl groups) and nonpolar (naphthalene ring) regions, this compound exhibits varied solubility in different solvents. It is generally more soluble in organic solvents like ethanol, ether, and dichloromethane than in water[3][4]. This is due to the favorable interactions between the nonpolar naphthalene ring and the organic solvent molecules.

-

pH: The amphoteric nature of this compound means its solubility in aqueous solutions is highly dependent on pH. In acidic conditions, the amino group can be protonated to form a more soluble cationic species. Conversely, in basic conditions, the hydroxyl group can be deprotonated to form a more soluble anionic species[3][5]. This behavior is critical for developing aqueous formulations.

-

Temperature: Generally, the solubility of solid compounds, including this compound, increases with temperature[3][6]. This is because the dissolution process is often endothermic, and increasing the temperature provides the necessary energy to break the crystal lattice forces.

Quantitative Solubility Data

Experimental Protocol for Solubility Determination

A robust and reproducible method for determining the solubility of this compound is crucial for research and development. The following protocol outlines a standard shake-flask method.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (e.g., water, ethanol, phosphate-buffered saline at various pH)

-

Shaking incubator or orbital shaker

-

Centrifuge

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Analytical balance

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the desired solvent in a sealed container. The excess solid is crucial to ensure equilibrium is reached.

-

Place the containers in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant. To avoid aspirating solid particles, it is advisable to centrifuge the samples at a high speed.

-

Dilute the supernatant with a suitable mobile phase to a concentration within the linear range of the analytical method.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Inject the standard solutions and the diluted sample solutions into the HPLC system.

-

Develop a calibration curve by plotting the peak area against the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the chosen solvent at the specified temperature.

-

Caption: Workflow for experimental solubility determination.

PART 2: Stability Profile of this compound

The stability of this compound is a critical concern, as degradation can lead to a loss of potency and the formation of potentially toxic byproducts. Its chemical structure, containing easily oxidizable amino and hydroxyl groups on an aromatic ring, makes it susceptible to degradation.

Factors Affecting Stability

Several environmental factors can influence the stability of this compound:

-

Oxidation: The aminonaphthol structure is highly sensitive to atmospheric oxidation[8]. The presence of both an amino and a hydroxyl group on the naphthalene ring makes it prone to oxidation, which can be accelerated by the presence of metal ions. This oxidation can lead to the formation of colored degradation products, such as quinone-imines.

-

Light: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions. Photodegradation can lead to complex mixtures of byproducts.

-

Temperature: Elevated temperatures can increase the rate of degradation reactions, following the principles of chemical kinetics. Therefore, proper storage at controlled temperatures is essential.

-

pH: The stability of this compound in solution can be pH-dependent. Extremes of pH may catalyze hydrolytic or oxidative degradation pathways.

Degradation Pathways

The primary degradation pathway for this compound is oxidation. The initial step often involves the formation of a naphthoxyl radical, which can then undergo further reactions to form quinone-like structures[9]. The presence of oxygen is a key factor in this process, and degradation can lead to the formation of dihydroxy naphthalenes and naphthoquinones[9][10].

Caption: Simplified proposed degradation pathway for this compound.

Handling and Storage Recommendations

To ensure the integrity of this compound, proper handling and storage procedures are paramount.

-

Storage: It should be stored in a cool, dry, and well-ventilated area, away from light and incompatible substances such as strong oxidizing agents[2][11]. Storing under an inert atmosphere, such as nitrogen, is recommended to minimize oxidation[2].

-

Handling: Use with adequate ventilation to avoid inhalation of dust. Personal protective equipment, including gloves and eye protection, should be worn. Avoid generating dust during handling[11].

Experimental Protocol for Stability Assessment

A stability-indicating analytical method is essential to accurately quantify the decrease in the concentration of this compound and the formation of its degradation products over time. High-performance liquid chromatography (HPLC) is a widely used technique for this purpose[12].

Objective: To assess the stability of this compound under various stress conditions (e.g., heat, light, oxidation, and different pH levels).

Materials:

-

This compound (high purity)

-

Forced-air oven

-

Photostability chamber

-

Solutions of varying pH (e.g., HCl, NaOH, buffers)

-

Oxidizing agent (e.g., hydrogen peroxide)

-

HPLC system with a photodiode array (PDA) detector

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent where it is known to be relatively stable (e.g., a deoxygenated organic solvent).

-

Stress Conditions:

-

Thermal Stress: Aliquot the stock solution into sealed vials and expose them to elevated temperatures (e.g., 60°C, 80°C) in a forced-air oven for specified time points.

-

Photolytic Stress: Expose aliquots of the stock solution to controlled light conditions in a photostability chamber.

-

Acidic/Basic Stress: Add acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) to aliquots of the stock solution and store at room temperature or elevated temperature.

-

Oxidative Stress: Add an oxidizing agent (e.g., 3% H₂O₂) to an aliquot of the stock solution and store at room temperature.

-

-

Sample Analysis:

-

At each time point, withdraw a sample from each stress condition.

-

If necessary, neutralize the acidic and basic samples before analysis.

-

Dilute the samples to an appropriate concentration.

-

Analyze the samples by a validated stability-indicating HPLC method. The use of a PDA detector allows for the monitoring of both the parent compound and any new peaks corresponding to degradation products.

-

-

Data Evaluation:

-

Calculate the percentage of this compound remaining at each time point for each stress condition.

-

Monitor the formation and growth of degradation product peaks.

-

Determine the degradation kinetics (e.g., zero-order, first-order) under each condition.

-

Conclusion

A thorough understanding of the solubility and stability of this compound is indispensable for its successful application in research and drug development. Its solubility is highly dependent on the solvent system and pH, a characteristic that can be exploited for formulation development. The primary stability concern is its susceptibility to oxidation, which necessitates careful handling and storage to prevent degradation. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation of these critical properties, enabling scientists to optimize the use of this versatile compound.

References

- Organic Syntheses Procedure. (n.d.). 2-Naphthol, 1-amino-, hydrochloride.

- ChemScene. (n.d.). This compound Hydrochloride.

- PubChem. (n.d.). 2-Amino-1-naphthalenol.

- Wikipedia. (n.d.). 2-Naphthol.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Amino-2-Naphthol Hydrochloride, Tech., 90%.

- Solubility of Things. (n.d.). 2-Aminonaphthalene.

- Sreekanth, R., et al. (2013). Oxidation Reactions of 1- And 2-naphthols: An Experimental and Theoretical Study. The Journal of Physical Chemistry A, 117(44), 11261-11270.

- MDPI. (2022). Degradation of 2-Naphthol in Aqueous Solution by Electro-Fenton System with Cu-Supported Stainless Steel Electrode.

- Separation Science. (2025). Analytical Techniques In Stability Testing.

- Sajkowski, L., et al. (2020). Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC. Geothermics, 88, 101899.

- Needham, T. E. (1969). The Solubility of Amino Acids in Various Solvent Systems. (Doctoral dissertation, University of Rhode Island).

- Study.com. (n.d.). Naphthol Structure, Melting Point & Solubility.

Sources

- 1. 2-Amino-1-naphthalenol | C10H9NO | CID 39038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Naphthol Structure, Melting Point & Solubility - Lesson | Study.com [study.com]

- 5. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 6. Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Naphthol - Wikipedia [en.wikipedia.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Oxidation reactions of 1- and 2-naphthols: an experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

2-Amino-1-naphthol safety, handling, and MSDS information

An In-depth Technical Guide to the Safe Handling of 2-Amino-1-naphthol for Laboratory Professionals

Introduction: Understanding the Compound and Its Risks

This compound and its hydrochloride salt are heterocyclic aromatic compounds utilized in various chemical syntheses, including the formation of dyes and as intermediates in drug development.[1][2] While valuable, their structural similarity to known carcinogens like 2-naphthylamine necessitates a comprehensive and cautious approach to laboratory safety.[3][4] This guide provides an in-depth analysis of the safety protocols, handling procedures, and emergency responses required for this compound, designed for researchers and scientists who handle this and similar chemical agents. The focus is not merely on procedural steps but on the underlying causality to foster a proactive safety culture.

Section 1: Chemical Identity and Physical Properties

Accurate identification is the foundation of chemical safety. This compound is most commonly handled in its free base or hydrochloride salt form. It is crucial to confirm the specific form being used by referencing the container label and the corresponding Safety Data Sheet (SDS).

| Property | Value | Source |

| IUPAC Name | 2-aminonaphthalen-1-ol | [5] |

| Molecular Formula | C₁₀H₉NO | [5][6] |

| Molecular Weight | 159.18 g/mol | [5][6] |

| CAS Number (Free Base) | 606-41-7 | [5] |

| CAS Number (Hydrochloride) | 41772-23-0 | [5][7] |

| Appearance | Varies; can be a violet, grey, or off-white powder/solid | [8][9] |

| Storage Temperature | Recommended 4°C, in a dry, well-ventilated place | [7][8] |

Section 2: Hazard Analysis and Toxicological Profile

Understanding the specific health risks is critical for implementing appropriate safety measures. The primary hazards associated with aminonaphthol compounds are irritation to the skin, eyes, and respiratory system. Furthermore, due to its metabolic relationship with 2-naphthylamine, a known bladder carcinogen, there is a standing concern regarding its long-term toxicological effects.[3][4]

GHS Hazard Classification Summary:

| Hazard Class | GHS Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[9][10][11] |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[9][10][11] |

| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation[9][10][11] |

| Germ cell mutagenicity | Category 2 | H341: Suspected of causing genetic defects[12][13] |

| Carcinogenicity | Category 2 | H351: Suspected of causing cancer[1] |

| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 | H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled[1] |

Toxicological Insights:

-

Irritation: The compound is a known irritant. Direct contact with the skin can cause redness and inflammation, while eye contact can lead to serious damage.[8][12] Inhalation of the dust can irritate the respiratory tract.[8]

-

Carcinogenicity Concern: A 1952 study in the British Journal of Cancer highlighted that this compound is a major metabolite of 2-naphthylamine.[3] This metabolic link is the primary reason for concern, as the parent amine is a confirmed carcinogen. Therefore, this compound must be handled as a potential carcinogen.[1][3]

Section 3: Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is mandatory. This begins with engineering controls and is supplemented by rigorous adherence to PPE protocols.

Engineering Controls: The primary engineering control is to handle this compound exclusively within a certified chemical fume hood.[8][14] This minimizes the risk of inhaling dust particles. The facility must also be equipped with easily accessible eyewash stations and safety showers.[8][15]

Personal Protective Equipment (PPE): The selection of PPE must be based on a thorough risk assessment. The following are the minimum requirements:

-

Eye and Face Protection: Chemical safety goggles conforming to EU Standard EN166 or NIOSH standards are required.[12][14] A face shield should be considered if there is a significant risk of splashing.

-

Skin Protection:

-

Gloves: Handle with appropriate chemical-resistant gloves that have been inspected for integrity before use.[14] The specific glove material (e.g., nitrile, neoprene) should be selected based on the manufacturer's breakthrough time data for this class of chemical. Use proper glove removal technique to avoid skin contact.[14]

-

Lab Coat/Clothing: A professional lab coat must be worn and kept fastened. For larger quantities, impervious clothing or a chemical-resistant apron may be necessary.[8][14]

-

-

Respiratory Protection: When working in a fume hood, additional respiratory protection is typically not required. However, if there is a potential for dust generation outside of a fume hood (e.g., during spill cleanup), a NIOSH-approved N95 dust mask or a higher-level respirator must be used.[1][8]

Section 4: Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential to prevent both acute exposure and chronic health risks.

Handling:

-

Restricted Access: Work with this compound should be performed in a designated area with controlled access.

-

Avoid Dust Formation: Minimize the generation of dust.[8][14] Use techniques like carefully scooping instead of pouring dry powder when possible.

-

Ventilation: Always use the chemical inside a properly functioning fume hood.[15]

-

Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[14] Do not eat, drink, or smoke in the work area.

-

Clothing: Remove any contaminated clothing immediately and wash it before reuse.[8][10]

Storage:

-

Store in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[8][15]

-

Keep the container tightly closed to prevent moisture contamination and spillage.[8][14]

-